N-butyl-N'-(3-chlorophenyl)ethanediamide
Description
N-butyl-N'-(3-chlorophenyl)ethanediamide is a substituted ethanediamide derivative characterized by a butyl group attached to one nitrogen and a 3-chlorophenyl group attached to the other nitrogen of the ethanediamide (oxamide) backbone. The 3-chlorophenyl moiety is a recurring pharmacophore in bioactive compounds, influencing electronic properties and binding affinity .
Properties
IUPAC Name |
N-butyl-N'-(3-chlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8-10/h4-6,8H,2-3,7H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNHRPFWJGNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzyl-N'-(3-chlorophenyl)ethanediamide
Molecular Formula : C₁₅H₁₃ClN₂O₂
Molecular Weight : 288.73
Key Features :
- Substitutes the butyl group with a benzyl ring, increasing aromaticity.
- XLogP3 : 2.9, indicating moderate lipophilicity.
- Hydrogen bonding capacity (H-bond donor/acceptor count = 2/2) and topological polar surface area (58.2 Ų) suggest moderate solubility .
N-(4-Chloro-3-fluorophenyl)-N'-(pentamethylpiperidinyl)ethanediamide (0LM)
Molecular Formula : C₁₄H₁₆ClFN₂O₂
Key Features :
- Incorporates a 4-chloro-3-fluorophenyl group and a bulky pentamethylpiperidinyl substituent.
- Demonstrated high binding affinity to gp120, a glycoprotein critical in HIV entry .
Applications : Antiviral research, particularly in HIV inhibition via gp120 interaction.
Thieno-Pyrazol Derivatives
Example: N-butyl-N'-[2-(3-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]ethanediamide Molecular Formula: C₁₈H₂₁ClN₄O₃S Molecular Weight: 408.90 Key Features:
- Contains a sulfone-functionalized thieno-pyrazol ring, enhancing electronic delocalization.
- The sulfone group increases polarity and thermal stability compared to simpler ethanediamides .
Applications : Investigated for specialized materials science applications due to its complex heterocyclic structure.
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Structural and Functional Insights
- Electronic Effects : The 3-chlorophenyl group provides electron-withdrawing effects, stabilizing charge-transfer interactions in protein binding (e.g., gp120) .
- Thermal Stability: Compounds with sulfone groups (e.g., thieno-pyrazol derivatives) exhibit higher thermal stability, whereas simpler ethanediamides may decompose at lower temperatures .
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